molecular formula C18H20N6O B2411492 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034542-42-0

3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2411492
CAS No.: 2034542-42-0
M. Wt: 336.399
InChI Key: ROHYQJURROQSGU-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound integrates two privileged pharmacophores in medicinal chemistry: a 1,2,4-oxadiazole ring and a piperazine-linked pyrimidine. The 1,2,4-oxadiazole heterocycle is renowned for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability and binding affinity in drug candidates . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal effects . The specific molecular architecture of this compound, particularly the incorporation of the piperazine moiety, suggests significant potential in oncology research. Compounds featuring piperazine cores linked to heterocyclic systems, such as pyrimidines, have demonstrated potent activity as poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical targets in oncology, and inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair pathways. Recent studies on thiouracil-amide compounds containing piperazine have shown promising efficacy in reducing the viability of human breast cancer cells, inhibiting PARP1 catalytic activity, and inducing apoptosis markers such as PARP1 cleavage and CASPASE 3/7 activation . Furthermore, molecular hybrids combining 1,3,4-oxadiazole and piperazine subunits have been successfully developed and evaluated for their antimicrobial properties, showing moderate to good activity against a panel of Gram-positive and Gram-negative bacterial strains . Researchers can leverage this compound as a key intermediate or lead structure for developing novel therapeutic agents, probing enzyme mechanisms, or conducting high-throughput screening campaigns. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-5-[4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-5-3-4-6-16(13)23-7-9-24(10-8-23)17-15(11-19-12-20-17)18-21-14(2)22-25-18/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHYQJURROQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the synthesis of the piperazine derivative. This can be achieved by reacting o-toluidine with piperazine in the presence of a suitable catalyst under reflux conditions.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions.

    Oxadiazole Ring Formation: The final step involves the cyclization to form the oxadiazole ring. This can be achieved by reacting the intermediate compound with a nitrile oxide precursor under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

The structure of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole suggests that it may exhibit diverse biological activities due to the presence of the oxadiazole moiety, which is known for its pharmacological properties. Compounds containing oxadiazole rings have been reported to possess:

  • Antibacterial Activity : Studies indicate that derivatives of oxadiazole exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The oxadiazole derivatives have shown promise in anticancer activities against multiple cancer cell lines, including breast, lung, and colon cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Biological Research Applications

In biological research, compounds like 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole are valuable for:

  • Molecular Docking Studies : The compound's structure allows for computational modeling to predict its interaction with biological targets. This can help in understanding its mechanism of action and optimizing its efficacy .

Pharmacological Insights

The pharmacological profile of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole suggests potential uses in:

Antidepressant Activity

The piperazine component is often associated with antidepressant effects. Compounds containing piperazine have been extensively studied for their ability to modulate neurotransmitter systems .

Antidiabetic Effects

Recent studies highlight the potential antidiabetic properties of oxadiazole derivatives. These compounds may enhance insulin sensitivity or inhibit glucose absorption .

Case Studies and Research Findings

Study Findings
Prabhakar et al. (2024)Investigated the synthesis and biological activity of oxadiazole derivatives; found significant antibacterial and antifungal activity .
Ramana et al. (2023)Reviewed various oxadiazole derivatives; reported their multidirectional pharmacological actions including anticancer and anti-inflammatory effects .
Global Research Online (2023)Discussed the synthesis strategies for oxadiazoles and their biological activities; emphasized their importance in drug development .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, in oncology, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(o-Tolyl)piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine rings but lacks the oxadiazole ring.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the piperazine and pyrimidine rings.

Uniqueness

3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic derivative that exhibits significant biological activity. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N6O\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}

This structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation.

In Vitro Studies

A comprehensive evaluation of its anticancer properties was conducted using various human cancer cell lines. The compound displayed an IC50 value indicating its potency against breast cancer cells:

CompoundCell LineIC50 (µM)
3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazoleMCF-7 (Breast Cancer)18
OlaparibMCF-757.3

These results suggest that the compound's efficacy is comparable to established drugs like Olaparib, a known PARP inhibitor .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of PARP1 activity and subsequent activation of apoptosis pathways, as evidenced by increased CASPASE 3/7 activity in treated cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In a study evaluating various derivatives containing oxadiazole moieties, it was found that compounds with similar structures showed significant activity against a range of bacterial strains.

MicroorganismZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In vivo studies have indicated that derivatives of oxadiazoles can possess anti-inflammatory effects. The compound was tested in animal models where it significantly reduced inflammation markers, demonstrating its potential as an anti-inflammatory agent.

Study Results

In a controlled experiment involving carrageenan-induced paw edema in rats:

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment40

This reduction in edema suggests a significant anti-inflammatory effect .

Q & A

Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes or through condensation reactions. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was prepared using hydrazine hydrate and diethyl oxalate under reflux in toluene, followed by cyclization with phosphorus oxychloride . Key steps include controlling reaction stoichiometry (e.g., 1:1 molar ratio of nitrile to hydroxylamine) and using aprotic solvents (e.g., DMF) to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity intermediates .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • 1H/13C NMR : To confirm regiochemistry of the oxadiazole and piperazine substituents. For example, the singlet for the oxadiazole C5 proton typically appears at δ 8.2–8.5 ppm .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection (λ = 254 nm) are used to assess purity (>95%). Mobile phases often combine ammonium acetate buffer (pH 6.5) with acetonitrile gradients .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking studies inform the design of analogs targeting enzymes like 14-α-demethylase?

Docking studies using software like AutoDock Vina can predict binding modes. For instance, triazolo-thiadiazoles showed affinity for 14-α-demethylase (PDB: 3LD6) via hydrogen bonding with heme iron and hydrophobic interactions with active-site residues. Key parameters include grid boxes centered on the heme (20 × 20 × 20 Å) and Lamarckian genetic algorithms for conformational sampling . Validate results with in vitro CYP51 inhibition assays using lanosterol as a substrate .

Q. What methodologies resolve contradictions in reported biological activities of piperazine-containing heterocycles?

  • Bioassay standardization : Use uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values for kinase inhibitors may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
  • Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to observed effects. For instance, N-dealkylation of the piperazine ring may yield bioactive species .

Q. How do electron-withdrawing substituents on the piperazine ring modulate bioactivity?

Fluorine or sulfonyl groups at the piperazine N4 position enhance metabolic stability and receptor affinity. For example, 3-fluorobenzamide derivatives showed 2.3-fold higher 5-HT2A antagonism (Ki = 12 nM) compared to non-fluorinated analogs. This is attributed to reduced basicity (pKa shift from 8.1 to 7.4) and improved membrane permeability (logP = 2.1 vs. 1.8) .

Q. What experimental approaches assess hydrolytic stability under physiological conditions?

  • Forced degradation : Incubate the compound in pH 7.4 phosphate buffer at 37°C for 24–72 hours. Monitor degradation via HPLC; oxadiazoles are prone to ring-opening at high temperatures (>60°C) .
  • Mass spectrometry : Identify degradation products (e.g., carboxylic acid derivatives from oxadiazole hydrolysis) .

Q. Which structural features correlate with improved pharmacokinetic properties?

  • LogD (pH 7.4) : Optimal values between 1.5–3.0 enhance blood-brain barrier penetration. Piperazine derivatives with 4-methoxy groups exhibit logD = 2.3, compared to 1.7 for unsubstituted analogs .
  • Plasma protein binding : Reduce by introducing polar groups (e.g., pyrimidine-N-oxide), lowering binding from 95% to 82% .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for structurally similar oxadiazoles?

Variations arise from crystallization conditions (e.g., solvent polarity, cooling rates). For instance, oxadiazoles recrystallized from ethanol/water (1:1) show solubility of 0.8 mg/mL, while those from DMSO/water yield 1.2 mg/mL due to polymorphic differences . Use powder X-ray diffraction (PXRD) to confirm crystalline forms.

Methodological Recommendations

  • Synthetic optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
  • Stability studies : Use Q1/Q2 ICH guidelines for accelerated stability testing (40°C/75% RH) .

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